Phytomonic acid

准备方法

合成路线和反应条件: 植酸可以通过不饱和脂肪酸的氢化合成。该过程涉及在氢化条件下使用合适的催化剂对顺式-二十碳烯酸(顺式-11-十八碳烯酸)进行环丙烷化 . 该反应通常需要钯或铂等金属催化剂,并在高压和高温下进行,以实现所需的环丙烷环形成。

工业生产方法: 植酸的工业生产涉及从天然来源(如红花木瓜的种子油和阿拉伯乳杆菌的细菌培养物)中提取 . 提取过程包括使用丙酮和乙醚等溶剂进行脂质提取,然后通过柱色谱和重结晶等技术进行纯化 .

化学反应分析

反应类型: 植酸经历各种化学反应,包括:

氧化: 环丙烷环在氧化剂(如高锰酸钾或四氧化锇)的作用下可以氧化形成环氧化物或二醇。

还原: 羧酸基团可以使用锂铝氢化物等还原剂还原成醇。

常用试剂和条件:

氧化: 高锰酸钾、四氧化锇和过氧化氢。

还原: 锂铝氢化物、硼氢化钠。

取代: 卤化剂(例如溴、氯)、亲核试剂(例如胺、硫醇)。

主要生成产物:

氧化: 环氧化物、二醇。

还原: 醇。

取代: 卤代衍生物、取代的环丙烷化合物.

科学研究应用

Pharmacological Applications

1.1 Endocrine Disruption Studies

Phytomonic acid has been identified as a candidate for virtual screening to assess its binding properties to nuclear receptors, particularly the peroxisome proliferator-activated receptor gamma (PPARγ). In a study involving the screening of 252 fatty acids, this compound was found to bind with a dissociation constant () between 100-250 μM, indicating its potential role as an endocrine-disrupting chemical (EDC) . This suggests that PTA may influence metabolic pathways regulated by PPARγ, which is crucial in energy homeostasis and fat storage.

1.2 Antimicrobial Properties

Research indicates that this compound is produced by certain bacteria such as Burkholderia cenocepacia, which is known for its role in cystic fibrosis infections. The presence of PTA in bacterial cultures has been linked to differential gene expression related to virulence factors, including antimicrobial resistance . This suggests that this compound could play a role in the pathogenicity of certain bacteria and may be considered for developing antimicrobial agents.

Microbiological Applications

2.1 Probiotic Research

This compound is produced by specific strains of lactic acid bacteria (LAB), which are often utilized as probiotics. The metabolic pathways involved in the synthesis of PTA can influence the probiotic characteristics of these bacteria. For example, Lactobacillus arabinosus has been shown to produce this compound, which may enhance its probiotic efficacy through modulation of gut microbiota composition .

Metabolomic Profiling

3.1 Clinical Relevance

This compound has been detected in various metabolomic studies involving patients with inflammatory diseases such as cystic fibrosis and diabetes. Its presence in human samples raises questions about its role in influencing microbiome structure and function . Future research may explore whether PTA contributes to inflammatory processes or serves as a biomarker for specific diseases.

Data Tables

Case Studies

- Endocrine Disruption Screening : A study utilized molecular docking techniques to screen this compound among other fatty acids for potential endocrine disruption effects, highlighting its significance in toxicology and environmental health .

- Microbial Production : Investigations into Burkholderia cenocepacia cultures revealed consistent production of this compound under various growth conditions, indicating its metabolic relevance and potential clinical implications for cystic fibrosis treatment .

- Probiotic Functionality : The impact of this compound on the probiotic properties of LAB was assessed through metabolic profiling, suggesting that PTA may enhance the health benefits associated with these microorganisms .

作用机制

植酸主要通过整合到细胞脂质结构中发挥其作用。环丙烷环结构影响膜流动性和完整性,从而影响各种细胞过程 . 植酸独特的分支链结构使其成为研究脂质生物合成途径的关注点,特别是在生物体如何合成并将环丙烷脂肪酸整合到其膜中的研究中 .

相似化合物的比较

植酸与其他环丙烷脂肪酸类似,例如:

乳杆菌酸:

顺式-二十碳烯酸: 一种不饱和脂肪酸,作为植酸生物合成的前体.

独特性: 植酸独特的环丙烷环结构及其在调节细胞膜流动性方面的作用使其与其他脂肪酸区别开来。其影响膜完整性的能力及其潜在的抗菌特性使其成为研究和工业应用中的一种宝贵化合物 .

生物活性

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane fatty acid (CFA) produced by certain strains of Lactobacillus, particularly Lactobacillus reuteri. This compound has garnered attention due to its potential biological activities, particularly in the context of microbiota-host interactions and immunomodulation.

Chemical Structure and Properties

This compound is characterized by its long-chain structure with a cyclopropane ring. Its molecular formula is C18H34O2, and it is classified as a branched-chain fatty acid. The presence of the cyclopropane moiety is significant as it influences the compound's biochemical properties and biological activities.

Sources and Production

This compound is primarily produced by Lactobacillus species during fermentation processes. It can be isolated from various fermented foods and probiotic supplements. The production of this compound is linked to the metabolic pathways of these bacteria, particularly involving cyclopropane fatty acid synthase (CFA synthase) enzymes.

1. Immunomodulatory Effects

Research indicates that this compound exhibits immunomodulatory properties. A study demonstrated that purified lactobacillic acid could suppress tumor necrosis factor (TNF) production in activated THP-1 human monocytoid cells, suggesting its role in modulating inflammatory responses . However, it was noted that the suppression of TNF was not directly correlated with the concentration of lactobacillic acid, indicating that other mechanisms might be involved in its immunomodulatory effects.

2. Influence on Gut Microbiota

This compound has been shown to influence the composition and activity of gut microbiota. In a metabolomic profiling study, this compound was detected in various growth media used for bacterial cultures, highlighting its potential role in microbial interactions within the gut environment . The presence of this compound may affect the metabolic pathways of other gut microbes, contributing to a balanced gut microbiome.

3. Impact on Dauer Recovery in C. elegans

A notable study investigated the effects of this compound on the recovery from the dauer state in Caenorhabditis elegans. Supplementation with this compound was found to reduce recovery rates in daf-2(e1368) mutants, indicating that increased levels of CFA might inhibit recovery from this developmental stage . This suggests a complex interplay between dietary fatty acids and developmental signaling pathways.

Case Study 1: Refsum's Disease

In patients with Refsum's disease, dietary interventions aimed at reducing phytanic acid levels have shown clinical improvements. A controlled diet led to decreased levels of phytanic acid in blood and adipose tissue, which correlated with improvements in nerve conduction velocity and muscle strength . This underscores the importance of phytanic acid metabolism in specific pathological conditions.

Case Study 2: Probiotic Applications

The application of probiotics containing this compound has been explored for their potential benefits in inflammatory bowel diseases (IBD). Probiotic strains producing this compound may help alleviate intestinal inflammation through their immunomodulatory effects, although further research is needed to clarify these mechanisms .

Research Findings Summary

属性

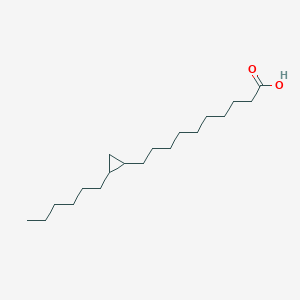

IUPAC Name |

10-(2-hexylcyclopropyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964568 | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-06-0 | |

| Record name | 11,12-Methyleneoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytomonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。